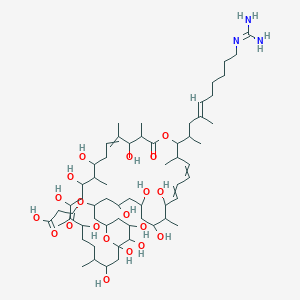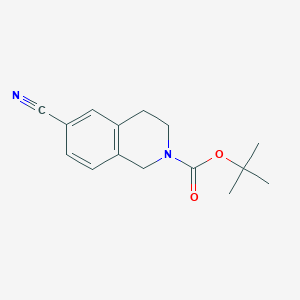
tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
Synthesis Analysis The synthesis of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate involves chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, showing high yield under mild conditions. This process demonstrates the utility of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a novel and efficient tert-butoxycarbonylation reagent (Ouchi et al., 2002).
Molecular Structure Analysis The molecular structure of related compounds shows significant stability and coherence in intramolecular charge-transfer dynamics, as observed in the planar analogue 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, demonstrating homogeneous and coherent charge transfer and nuclear wave packet motions indicative of a rigid structure (Park et al., 2014).
Chemical Reactions and Properties Tert-butyl nitrite has been shown to act as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations, highlighting its reactivity and versatility in synthesizing complex heterocyclic structures (Sau et al., 2018).
Physical Properties Analysis The coherent intramolecular charge-transfer dynamics study provides insights into the physical properties of similar compounds, showing that the charge-transfer reaction is partially coherent and influenced by the solvent, with the structure's rigidity playing a crucial role in the reaction dynamics (Park et al., 2014).
Chemical Properties Analysis The use of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds in various chemical reactions, such as the tert-butoxycarbonylation of amines and phenols, showcases their chemical properties, including chemoselectivity and high reactivity under mild conditions. This is supported by the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as an effective tert-butoxycarbonylation reagent (Ouchi et al., 2002).
Applications De Recherche Scientifique
Synthetic Studies on Potent Marine Drugs : The compound has been studied for its potential in the synthesis of marine drugs, particularly as an intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).
Tert-Butyloxycarbonylation Reagent : It has been used as a tert-butyloxycarbonylation reagent for acidic substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, showing high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of 1,2-Dihydroisoquinolines : It is used in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes, demonstrating its utility in the formation of complex organic molecules through tandem nucleophilic addition and cyclization (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Intramolecular Charge Transfer Studies : The compound has been studied for its intramolecular charge-transfer dynamics, providing insights into the photophysical properties of related organic molecules (Park, Im, Rhee, & Joo, 2014).
Synthesis of Tetrahydroisoquinolines : Its derivatives have been utilized in the synthesis of tetrahydroisoquinolines, a class of compounds with significant relevance in the synthesis of various alkaloids (Huber & Seebach, 1987).
Metal-free Alkoxycarbonylation : It has been involved in metal-free alkoxycarbonylation reactions, showcasing its utility in eco-friendly and efficient synthesis protocols (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
Asymmetric Synthesis of Tetrahydroquinoline Derivatives : The compound plays a role in the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, important in medicinal chemistry (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).
Propriétés
IUPAC Name |
tert-butyl 6-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGRRYPLKCPBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439325 | |
| Record name | tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
166398-33-0 | |
| Record name | tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
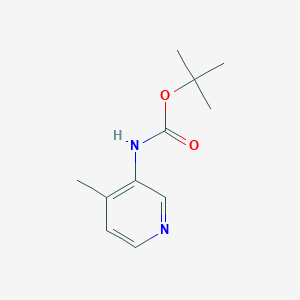



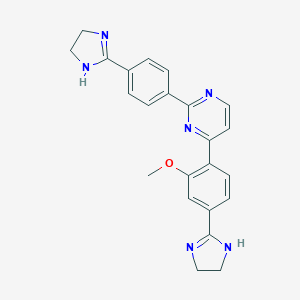
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
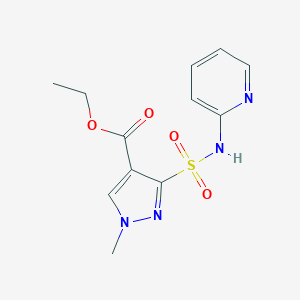


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)


